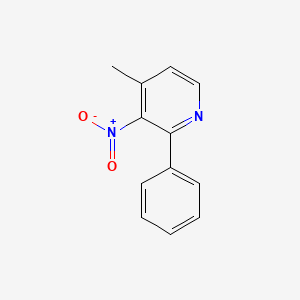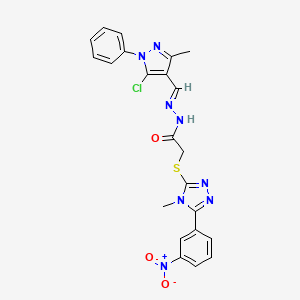![molecular formula C11H14O5 B12621448 [1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate CAS No. 941282-79-7](/img/structure/B12621448.png)
[1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate: is an organic compound with a unique structure that combines a hydroxyethoxy group, a cyclohexa-2,5-dien-1-yl ring, and an acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate typically involves the reaction of a hydroxyethoxy-substituted cyclohexadienone with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the acetylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of the hydroxyethoxy-substituted cyclohexadienone intermediate, followed by its acetylation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The hydroxyethoxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate is used as a building block for the synthesis of more complex molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure can be modified to create analogs that serve as enzyme inhibitors or activators.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. For example, they could be investigated as potential drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in polymer synthesis and as a precursor for advanced materials.
Wirkmechanismus
The mechanism of action of [1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxy group can form hydrogen bonds with target molecules, while the acetate group can participate in esterification reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- [1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl propionate
- [1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl butyrate
Comparison: Compared to similar compounds, [1-(2-Hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate has a unique combination of functional groups that confer distinct reactivity and properties. The acetate group, in particular, provides a balance of hydrophilicity and lipophilicity, making it versatile for various applications. Additionally, the hydroxyethoxy group enhances its solubility in aqueous and organic solvents, further broadening its utility in different fields.
Eigenschaften
CAS-Nummer |
941282-79-7 |
|---|---|
Molekularformel |
C11H14O5 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
[1-(2-hydroxyethoxy)-4-oxocyclohexa-2,5-dien-1-yl]methyl acetate |
InChI |
InChI=1S/C11H14O5/c1-9(13)15-8-11(16-7-6-12)4-2-10(14)3-5-11/h2-5,12H,6-8H2,1H3 |
InChI-Schlüssel |
JNCFNEGTNOGXPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1(C=CC(=O)C=C1)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(1E)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-inden-3-yl}-N-(3-hydroxyphenyl)acetamide](/img/structure/B12621378.png)
![4-[1-(Diphenylmethyl)azetidin-3-yl]-3-(2-hydroxyethyl)piperazin-2-one](/img/structure/B12621380.png)
![4-Bromo-5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B12621388.png)


![(2S)-3-[(30-Hydroxy-15,16-dimethyltriacontyl)oxy]propane-1,2-diol](/img/structure/B12621403.png)
![Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-nitrophenyl)-1-piperazinyl]-](/img/structure/B12621407.png)


![N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N'-1,3-thiazol-2-ylurea](/img/structure/B12621422.png)
![6,12-Bis[(trimethylsilyl)oxy]tetracene-5,11-dione](/img/structure/B12621426.png)


![1-[2-(Benzyloxy)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12621451.png)
